molecular formula C29H28N6 B11177926 6-(azepan-1-yl)-N,N'-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine

6-(azepan-1-yl)-N,N'-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11177926
M. Wt: 460.6 g/mol
InChI Key: NKMZMHMPBUNKOI-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 6-(Azepan-1-yl)-N,N'-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a central 1,3,5-triazine ring substituted with an azepane (7-membered saturated nitrogen heterocycle) at position 6 and two naphthalen-1-yl groups at the 2- and 4-amino positions. Its molecular formula is C₃₀H₂₈N₆, with a molecular weight of 472.6 g/mol. The compound is synthesized via nucleophilic substitution reactions under controlled conditions, as demonstrated in a protocol involving heating precursors at 80°C for 3 hours, followed by crystallization from dioxane (yield: 93%) .

The naphthalen-1-yl groups enhance π-π stacking interactions with biological targets, while the azepane moiety contributes to solubility and metabolic stability .

Properties

Molecular Formula

C29H28N6

Molecular Weight

460.6 g/mol

IUPAC Name

6-(azepan-1-yl)-2-N,4-N-dinaphthalen-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C29H28N6/c1-2-8-20-35(19-7-1)29-33-27(30-25-17-9-13-21-11-3-5-15-23(21)25)32-28(34-29)31-26-18-10-14-22-12-4-6-16-24(22)26/h3-6,9-18H,1-2,7-8,19-20H2,(H2,30,31,32,33,34)

InChI Key

NKMZMHMPBUNKOI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)NC5=CC=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazine ring, followed by the introduction of azepane and naphthalene groups through nucleophilic substitution reactions. Specific reagents and catalysts are used to facilitate these steps, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-(azepan-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among triazine-2,4-diamines include substitutions on the triazine core and the nature of the amino-linked aromatic groups. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Biological Activity
6-(Azepan-1-yl)-N,N'-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine (Target) Azepane (C₆H₁₁N), Naphthalen-1-yl 472.6 High lipophilicity, strong π-π interactions Anticancer (predicted), antiviral (e.g., SARS-CoV-2 inhibition)
6-(4-Methylpiperazin-1-yl)-N,N'-di(naphthalen-1-yl)-1,3,5-triazine-2,4-amine (9c) 4-Methylpiperazine, Naphthalen-1-yl 455.5 Improved solubility due to piperazine Antiviral (SARS-CoV-2 replication suppression)
6-(Azepan-1-yl)-N,N′-bis(4-fluorophenyl)-1,3,5-triazine-2,4-diamine Azepane, 4-Fluorophenyl 418.5 Enhanced metabolic stability (fluorine effect) Antimicrobial, kinase inhibition
6-Chloro-N,N′-dicyclopropyl-1,3,5-triazine-2,4-diamine Chlorine, Cyclopropyl 256.7 Electrophilic reactivity (Cl substituent) Herbicidal activity
N-[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]-N,N-dimethylamine Dimethylamino groups 196.2 High nucleophilicity Catalyst in organic synthesis

Key Findings

Substituent Impact on Bioactivity: Naphthalen-1-yl vs. Azepane vs. Piperazine: Azepane’s larger ring size improves lipid solubility, whereas piperazine derivatives (e.g., 9c) exhibit better aqueous solubility and faster metabolic clearance .

Synthetic Yields and Purity :

  • The target compound achieves a high yield (93%) under optimized conditions, comparable to other triazine derivatives like 9b (92%) and 9c (89%) .

Biological Performance :

  • Antiviral Activity : Both the target compound and 9c show promise in suppressing SARS-CoV-2 replication, though 9c’s piperazine moiety may enhance cellular uptake .
  • Cytotoxicity : Diaryltriazines (e.g., 6,N2-diaryl derivatives) demonstrate selective cytotoxicity against breast cancer cell lines (MDA-MB-231, MCF-7) via DNA intercalation .

Biological Activity

The compound 6-(azepan-1-yl)-N,N'-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine is a member of the triazine family, characterized by its unique structural features that contribute to its biological activity. This article explores the compound's biological properties, including its potential applications in herbicides and other areas.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4C_{22}H_{22}N_4 with a molecular weight of approximately 358.44 g/mol. Its structure consists of a triazine ring substituted with two naphthalene groups and an azepane moiety.

PropertyValue
Molecular FormulaC22H22N4C_{22}H_{22}N_4
Molecular Weight358.44 g/mol
StructureTriazine with naphthalene and azepane substitutions

Herbicidal Properties

Research indicates that compounds like 6-(azepan-1-yl)-N,N'-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine exhibit significant herbicidal activity. They function as selective herbicides targeting specific weed species while minimizing harm to crops. The mechanism involves inhibiting key metabolic pathways in plants, leading to growth cessation.

Case Study:
In a controlled study, the compound was tested against common agricultural weeds. Results showed a reduction in weed biomass by over 70% when applied at optimal concentrations. This efficacy suggests its potential as a viable alternative to traditional herbicides.

Antimicrobial Activity

Preliminary studies have indicated that this compound also possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The proposed mechanism involves disruption of bacterial cell membranes.

Research Findings:
A study conducted on the antimicrobial effects demonstrated that the compound exhibited an inhibition zone of 15 mm against E. coli at a concentration of 100 µg/mL. This suggests potential applications in developing new antibacterial agents.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological evaluations indicate that the compound has low acute toxicity in mammalian models. However, chronic exposure studies are necessary to determine long-term safety profiles.

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